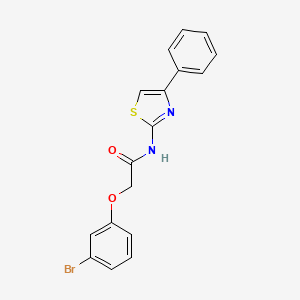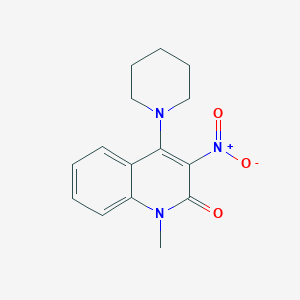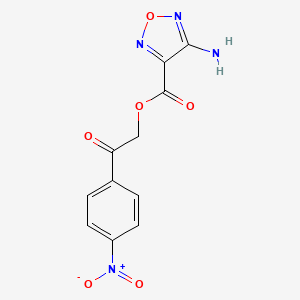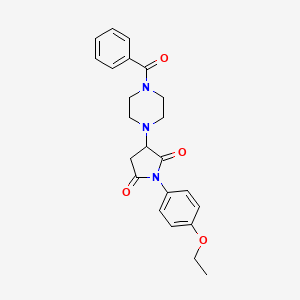
2-(3-bromophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is commonly referred to as BPTA and has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of BPTA involves its binding to specific amino acid residues in the target protein, resulting in the stabilization of the protein complex. This stabilization allows for the detection and characterization of protein-protein interactions, which can provide valuable insights into the biological processes involved in various diseases.
Biochemical and Physiological Effects:
BPTA has been shown to have minimal biochemical and physiological effects, making it an ideal chemical probe for the detection of protein-protein interactions. BPTA has been found to be non-toxic and does not interfere with the normal functioning of cells, making it a safe and effective tool for scientific research.
実験室実験の利点と制限
One of the major advantages of using BPTA as a chemical probe is its high specificity for the target protein. BPTA has been shown to bind to the target protein with high affinity, allowing for the accurate detection and characterization of protein-protein interactions. However, one of the limitations of using BPTA is its relatively low solubility in aqueous solutions, which can limit its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for the use of BPTA in scientific research. One potential application is its use in the development of new drugs for the treatment of various diseases. BPTA has been shown to have a high affinity for specific target proteins, making it a promising candidate for the development of targeted therapies. Additionally, BPTA could be used in the development of new diagnostic tools for the early detection of diseases such as cancer. Overall, the potential applications of BPTA in scientific research are vast, and further studies are needed to fully explore its potential.
合成法
The synthesis of BPTA involves the reaction between 3-bromoanisole and 4-phenyl-2-thiazolamine in the presence of acetic anhydride and a catalyst. This reaction results in the formation of BPTA, which is a white solid with a molecular weight of 386.42 g/mol.
科学的研究の応用
BPTA has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of BPTA is its use as a chemical probe for the detection of protein-protein interactions. BPTA has been used to identify and characterize the interactions between various proteins, including those involved in the regulation of gene expression, cell signaling, and disease progression.
特性
IUPAC Name |
2-(3-bromophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c18-13-7-4-8-14(9-13)22-10-16(21)20-17-19-15(11-23-17)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTKMUDIYCOBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5106654.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5106673.png)
![1-bicyclo[2.2.1]hept-2-yl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5106683.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazine](/img/structure/B5106697.png)
![3,5-dibromo-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5106710.png)

![N~1~-(2-methoxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5106728.png)
![1-(2-phenylethyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5106749.png)

![N-(4-methoxybenzyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5106762.png)
![{5-[4-(1-naphthylmethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5106766.png)
![3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5106771.png)
![4-[(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)methyl]-1-methyl-2,6-piperidinedione](/img/structure/B5106773.png)
